molecular formula C21H17BrFN5O2S B2420350 2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide CAS No. 892296-45-6

2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide

Cat. No.: B2420350
CAS No.: 892296-45-6
M. Wt: 502.36
InChI Key: LNJLNBPNAWHHGQ-UHFFFAOYSA-N
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Description

2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide is a complex organic compound belonging to the class of pyrazolopyrimidines These compounds are characterized by a pyrazole ring fused to a pyrimidine ring, forming a unique heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine skeleton. Common reagents include hydrazine derivatives and β-ketoesters.

    Introduction of the benzyl and methyl groups: These groups are introduced through alkylation reactions using benzyl halides and methyl iodide.

    Formation of the sulfanyl linkage: This step involves the reaction of the pyrazolopyrimidine core with a thiol derivative to introduce the sulfanyl group.

    Acylation with 4-bromo-2-fluoroaniline: The final step involves the acylation of the intermediate with 4-bromo-2-fluoroaniline to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine

The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of cancer and inflammatory diseases due to its ability to modulate specific molecular targets.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(4-chloro-2-fluorophenyl)acetamide
  • **2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(4-bromo-2-chlorophenyl)acetamide

Uniqueness

The unique combination of the benzyl, methyl, and sulfanyl groups, along with the specific substitution pattern on the aromatic ring, gives 2-({6-benzyl-1-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide distinct chemical and biological properties. These features contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(6-benzyl-1-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(4-bromo-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrFN5O2S/c1-27-19-17(10-24-27)26-21(28(20(19)30)11-13-5-3-2-4-6-13)31-12-18(29)25-16-8-7-14(22)9-15(16)23/h2-10H,11-12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJLNBPNAWHHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(N(C2=O)CC3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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